molecular formula C8H18O B13389018 1-Methoxyheptane CAS No. 629-32-3

1-Methoxyheptane

Cat. No.: B13389018
CAS No.: 629-32-3
M. Wt: 130.23 g/mol
InChI Key: GTQXEQRIVGXSAE-UHFFFAOYSA-N
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Description

1-Methoxyheptane, also known as heptyl methyl ether, is an organic compound with the molecular formula C8H18O. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a colorless liquid with a mild, pleasant odor and is used in various chemical applications due to its unique properties.

Preparation Methods

1-Methoxyheptane can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. This method involves the reaction of an alkoxide ion with a primary alkyl halide under standard S_N2 conditions. For instance, sodium heptoxide can react with methyl iodide to produce this compound .

Industrial production methods often involve the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures to optimize yield and purity. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA) to facilitate the reaction .

Chemical Reactions Analysis

1-Methoxyheptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form heptanoic acid and methanol. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions are less common for ethers, but under specific conditions, this compound can be reduced to heptane and methanol using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of alkyl halides.

Scientific Research Applications

1-Methoxyheptane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in various chemical reactions and processes.

    Biology: While not commonly used directly in biological research, derivatives of this compound are studied for their potential biological activities.

    Medicine: Research is ongoing to explore the potential medicinal properties of compounds related to this compound, particularly in drug delivery systems.

    Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methoxyheptane primarily involves its role as a solvent and intermediate in chemical reactions. Its ether linkage allows it to participate in various chemical processes, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

1-Methoxyheptane can be compared to other ethers such as:

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

CAS No.

629-32-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

1-methoxyheptane

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3

InChI Key

GTQXEQRIVGXSAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC

Origin of Product

United States

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